Actinocinedioyl(L-Thr-D-Val-L-Pro-N-methyl Gly-N-methyl-L-Val-OH)(L-Thr-D-aIle-L-Pro-N-methyl Gly-N-
Actinocinedioyl(L-Thr-D-Val-L-Pro-N-methyl Gly-N-methyl-L-Val-OH)(L-Thr-D-aIle-L-Pro-N-methyl Gly-N-
Brand Name:
Vulcanchem
CAS No.:
17914-39-5
VCID:
VC0095323
InChI:
InChI=1S/C63H92N12O18/c1-17-31(8)46(69-55(82)43(65)35(12)77)59(86)75-25-19-21-38(75)57(84)71(14)26-39(78)72(15)49(29(4)5)62(89)92-60(87)36-23-22-32(9)52-47(36)67-48-41(44(66)51(80)33(10)53(48)91-52)61(88)93-63(90)50(30(6)7)73(16)40(79)27-70(13)56(83)37-20-18-24-74(37)58(85)45(28(2)3)68-54(81)42(64)34(11)76/h22-23,28-31,34-35,37-38,42-43,45-46,49-50,76-77H,17-21,24-27,64-66H2,1-16H3,(H,68,81)(H,69,82)/t31-,34+,35+,37-,38-,42-,43-,45+,46+,49-,50-/m0/s1
SMILES:
CCC(C)C(C(=O)N1CCCC1C(=O)N(C)CC(=O)N(C)C(C(C)C)C(=O)OC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)OC(=O)C(C(C)C)N(C)C(=O)CN(C)C(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C(C(C)O)N)N)C)NC(=O)C(C(C)O)N
Molecular Formula:
C63H92N12O18
Molecular Weight:
1305.495
Actinocinedioyl(L-Thr-D-Val-L-Pro-N-methyl Gly-N-methyl-L-Val-OH)(L-Thr-D-aIle-L-Pro-N-methyl Gly-N-
CAS No.: 17914-39-5
Natural Products
VCID: VC0095323
Molecular Formula: C63H92N12O18
Molecular Weight: 1305.495
CAS No. | 17914-39-5 |
---|---|
Product Name | Actinocinedioyl(L-Thr-D-Val-L-Pro-N-methyl Gly-N-methyl-L-Val-OH)(L-Thr-D-aIle-L-Pro-N-methyl Gly-N- |
Molecular Formula | C63H92N12O18 |
Molecular Weight | 1305.495 |
IUPAC Name | 1-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 9-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate |
Standard InChI | InChI=1S/C63H92N12O18/c1-17-31(8)46(69-55(82)43(65)35(12)77)59(86)75-25-19-21-38(75)57(84)71(14)26-39(78)72(15)49(29(4)5)62(89)92-60(87)36-23-22-32(9)52-47(36)67-48-41(44(66)51(80)33(10)53(48)91-52)61(88)93-63(90)50(30(6)7)73(16)40(79)27-70(13)56(83)37-20-18-24-74(37)58(85)45(28(2)3)68-54(81)42(64)34(11)76/h22-23,28-31,34-35,37-38,42-43,45-46,49-50,76-77H,17-21,24-27,64-66H2,1-16H3,(H,68,81)(H,69,82)/t31-,34+,35+,37-,38-,42-,43-,45+,46+,49-,50-/m0/s1 |
Standard InChIKey | IHYQBZDCWABHAZ-NNLZCBONSA-N |
SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)N(C)CC(=O)N(C)C(C(C)C)C(=O)OC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)OC(=O)C(C(C)C)N(C)C(=O)CN(C)C(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C(C(C)O)N)N)C)NC(=O)C(C(C)O)N |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume